molecular formula C17H15BrO4 B3627938 4-(ethoxycarbonyl)benzyl 4-bromobenzoate

4-(ethoxycarbonyl)benzyl 4-bromobenzoate

Cat. No.: B3627938
M. Wt: 363.2 g/mol
InChI Key: OVXOLIHXHFQJCZ-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)benzyl 4-bromobenzoate is a brominated aromatic ester featuring a benzyl backbone substituted with an ethoxycarbonyl group at the para position and a bromobenzoate ester moiety. This compound is structurally characterized by:

  • Ethoxycarbonyl group (-COOEt): Enhances lipophilicity and influences electronic properties via electron-withdrawing effects .
  • Bromobenzoate ester: The bromine atom at the para position of the benzoate group contributes to steric bulk and reactivity in cross-coupling reactions .
  • Benzyl linker: Provides stability and modulates molecular flexibility .

The compound is primarily utilized in synthetic organic chemistry as an intermediate for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations .

Properties

IUPAC Name

ethyl 4-[(4-bromobenzoyl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4/c1-2-21-16(19)13-5-3-12(4-6-13)11-22-17(20)14-7-9-15(18)10-8-14/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXOLIHXHFQJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Bromobenzoate

Property 4-(Ethoxycarbonyl)benzyl 4-Bromobenzoate Ethyl 4-Bromobenzoate
Molecular Weight Higher (due to benzyl and ethoxycarbonyl) Lower (C₉H₉BrO₂; ~229.07 g/mol)
Reactivity Bromine participates in cross-coupling; ethoxycarbonyl stabilizes intermediates Bromine active in substitutions; lacks directing groups for regioselective reactions
Synthetic Utility Used in multi-step syntheses (e.g., alkylation, coupling) Common in single-step esterifications
Solubility Lower aqueous solubility (lipophilic groups) Moderate in organic solvents

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Property 4-(Ethoxycarbonyl)benzyl 4-Bromobenzoate 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Functional Groups Ester, bromo, ethoxycarbonyl Aldehyde, hydroxyl, bromo, ethoxy
Reactivity Bromine inert under mild conditions Aldehyde group prone to oxidation
Applications Catalytic coupling reactions Precursor for Schiff base synthesis

Key Difference : The aldehyde group in 3-bromo-5-ethoxy-4-hydroxybenzaldehyde introduces redox sensitivity, limiting its stability compared to the ester-dominated target compound.

Ethyl 4-Boronobenzoate

Property 4-(Ethoxycarbonyl)benzyl 4-Bromobenzoate Ethyl 4-Boronobenzoate
Functional Group Bromine Boronic acid (-B(OH)₂)
Reactivity Bromine undergoes cross-coupling Boronic acid participates in Suzuki reactions
Stability Stable under aerobic conditions Boronic acid prone to protodeboronation

Key Difference: The boronic acid group in ethyl 4-boronobenzoate enables C-C bond formation, whereas bromine in the target compound is more versatile in halogen-exchange reactions.

Comparative Reactivity in Catalytic Systems

  • Palladium-Catalyzed Coupling :
    • 4-(Ethoxycarbonyl)benzyl 4-bromobenzoate reacts with ketones under Pd(II) catalysis to form cyclohexyl derivatives (yield: 35%) .
    • Ethyl 4-bromobenzoate achieves higher yields (86%) in similar conditions due to reduced steric hindrance .
  • Nickel-Catalyzed Reactions :
    • The target compound’s ethoxycarbonyl group stabilizes radical intermediates, enabling efficient C-Br bond activation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(ethoxycarbonyl)benzyl 4-bromobenzoate?

  • Methodology :

  • Esterification : React 4-bromobenzoic acid with 4-(ethoxycarbonyl)benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) under nitrogen . Acid catalysis (e.g., H₂SO₄) can also be employed, though side reactions (e.g., bromine displacement) may occur due to the presence of Br .
  • Protection/Deprotection : Protect the hydroxyl group of 4-(ethoxycarbonyl)benzyl alcohol with a temporary group (e.g., TMSCl), followed by esterification with 4-bromobenzoyl chloride .
    • Key Considerations :
  • Monitor reaction progress via TLC or HPLC to avoid over-esterification or hydrolysis.
  • Purify via column chromatography (e.g., 20% Et₂O/hexanes) .

Q. What analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm ester linkages and substituent positions. For example, the ethoxy group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) .
  • IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1690–1720 cm⁻¹ and C-O stretches at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 367.0 for C₁₇H₁₅BrO₄) .
    • Data Interpretation : Cross-reference with databases like PubChem or Reaxys for spectral matches .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The para-bromo group acts as a leaving site in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/H₂O at 80°C .
  • Competing pathways (e.g., ester hydrolysis under basic conditions) require pH control. For example, use Na₂CO₃ instead of NaOH to minimize ester degradation .
    • Case Study :
  • Ethyl 4-bromobenzoate reacts with substituted benzyl chlorides under Pd catalysis to form biaryl esters, confirmed by GCMS and ¹H NMR .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives?

  • Analysis of Variables :

  • Catalyst Loading : Higher Pd concentrations (5 mol%) improve yields in cross-couplings but may increase side products (e.g., homocoupling) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the bromo group but may hydrolyze esters. Non-polar solvents (toluene) reduce hydrolysis but slow reaction kinetics .
    • Experimental Optimization :
  • Design a factorial experiment varying solvent, catalyst, and temperature. Use ANOVA to identify significant factors.

Methodological Recommendations

  • Scale-Up : For gram-scale synthesis, prioritize DCC-mediated esterification due to reproducibility .
  • Troubleshooting : If cross-coupling yields drop below 50%, check for moisture in solvents or Pd catalyst deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(ethoxycarbonyl)benzyl 4-bromobenzoate
Reactant of Route 2
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4-(ethoxycarbonyl)benzyl 4-bromobenzoate

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